tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
CAS No.:
Cat. No.: VC15836546
Molecular Formula: C15H18ClNO3
Molecular Weight: 295.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO3 |
|---|---|
| Molecular Weight | 295.76 g/mol |
| IUPAC Name | tert-butyl 7-chloro-5-oxo-3,4-dihydro-1H-2-benzazepine-2-carboxylate |
| Standard InChI | InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-7-6-13(18)12-8-11(16)5-4-10(12)9-17/h4-5,8H,6-7,9H2,1-3H3 |
| Standard InChI Key | QMSCDKXGLQFTKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C2=C(C1)C=CC(=C2)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, reflects its intricate structure. The benzazepine scaffold consists of a benzene ring fused to an azepine ring, a seven-membered heterocycle containing one nitrogen atom. Key features include:
-
Chloro substituent: Positioned at the 7th carbon of the benzene ring, enhancing electrophilic reactivity .
-
Ketone group: At the 5th position of the azepine ring, contributing to hydrogen-bonding potential.
-
tert-Butyl carboxylate: A bulky ester group at the 2nd position, influencing steric effects and solubility .
The molecular formula, C₁₅H₁₈ClNO₃, corresponds to a molecular weight of 295.76 g/mol . The canonical SMILES string, CC(C)(C)OC(=O)N1CCC(=O)C2=C(C1)C=CC(=C2)Cl, encodes the spatial arrangement of atoms.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural validation. Proton NMR reveals signals for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~7.2–7.8 ppm), and carbonyl groups (δ ~170–200 ppm in carbon NMR) . High-resolution MS typically displays a molecular ion peak at m/z 295.76, consistent with the molecular weight .
Synthesis and Analytical Validation
Synthetic Pathways
The synthesis involves multi-step organic reactions, often beginning with the formation of the benzazepine core. A representative route includes:
-
Cyclization: Condensation of a chlorinated benzene precursor with a γ-amino acid derivative to form the azepine ring .
-
Oxidation: Introduction of the 5-keto group via Jones oxidation or Swern oxidation .
-
Esterification: Reaction with tert-butyl chloroformate in the presence of a base to install the carboxylate group .
Critical parameters include maintaining anhydrous conditions during esterification and controlling reaction temperatures between 0°C and 25°C to prevent side reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume